Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
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Overview
Description
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . These conditions facilitate the formation of the tetrahydroisoquinoline core structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate: Similar in structure but differs in the position of the carboxylate group.
Uniqueness
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-oxo-2,4-dihydro-1H-isoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-10(13)12-6-9(7)8/h2-4H,5-6H2,1H3,(H,12,13) |
InChI Key |
LGSCPHQBCUZKDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNC(=O)C2 |
Origin of Product |
United States |
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